molecular formula C25H28N2O2 B11237796 2'-benzyl-4'-(pyrrolidin-1-ylcarbonyl)-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one

2'-benzyl-4'-(pyrrolidin-1-ylcarbonyl)-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one

Cat. No.: B11237796
M. Wt: 388.5 g/mol
InChI Key: XPRXQYGGROICKB-UHFFFAOYSA-N
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Description

“2’-benzyl-4’-(pyrrolidin-1-ylcarbonyl)-2’H-spiro[cyclopentane-1,3’-isoquinolin]-1’(4’H)-one” is a complex organic compound that features a spirocyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The unique arrangement of its functional groups and rings makes it a subject of study for its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2’-benzyl-4’-(pyrrolidin-1-ylcarbonyl)-2’H-spiro[cyclopentane-1,3’-isoquinolin]-1’(4’H)-one” typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the benzyl and pyrrolidinylcarbonyl groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the spirocyclic core through intramolecular cyclization.

    Nucleophilic Substitution: Introduction of the benzyl group via nucleophilic substitution reactions.

    Amide Formation: Formation of the pyrrolidinylcarbonyl group through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Purification Techniques: Implementation of advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

“2’-benzyl-4’-(pyrrolidin-1-ylcarbonyl)-2’H-spiro[cyclopentane-1,3’-isoquinolin]-1’(4’H)-one” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of “2’-benzyl-4’-(pyrrolidin-1-ylcarbonyl)-2’H-spiro[cyclopentane-1,3’-isoquinolin]-1’(4’H)-one” would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting into DNA strands and affecting replication or transcription.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Isoquinolines: Compounds with similar spirocyclic structures.

    Benzyl-Substituted Compounds: Molecules featuring benzyl groups.

    Pyrrolidinylcarbonyl Derivatives: Compounds containing the pyrrolidinylcarbonyl functional group.

Uniqueness

“2’-benzyl-4’-(pyrrolidin-1-ylcarbonyl)-2’H-spiro[cyclopentane-1,3’-isoquinolin]-1’(4’H)-one” is unique due to its specific combination of functional groups and spirocyclic structure, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C25H28N2O2

Molecular Weight

388.5 g/mol

IUPAC Name

2-benzyl-4-(pyrrolidine-1-carbonyl)spiro[4H-isoquinoline-3,1'-cyclopentane]-1-one

InChI

InChI=1S/C25H28N2O2/c28-23-21-13-5-4-12-20(21)22(24(29)26-16-8-9-17-26)25(14-6-7-15-25)27(23)18-19-10-2-1-3-11-19/h1-5,10-13,22H,6-9,14-18H2

InChI Key

XPRXQYGGROICKB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4)C(=O)N5CCCC5

Origin of Product

United States

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